molecular formula C12H20N4 B13528043 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B13528043
M. Wt: 220.31 g/mol
InChI Key: YYBVKPVIGNBNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical scaffold of high interest in medicinal chemistry and pharmaceutical research, particularly in the development of ligands for sigma receptors. The tetrahydroindazole core is a privileged structure in drug discovery, and its substitution with a piperazine methyl group enhances its potential as a bioactive compound. This compound is primarily investigated for its affinity and selectivity towards the sigma-2 receptor (σ2R), a transmembrane protein recently identified as TMEM97. The sigma-2 receptor is a biomarker in rapidly dividing cells and is overexpressed in a variety of solid tumors, making it a promising target for cancer research and the development of tumor imaging agents . Furthermore, sigma-2 receptor ligands are being explored for their role in central nervous system (CNS) disorders. Antagonists of this receptor have been shown to prevent Aβ oligomer binding to neurons, suggesting potential therapeutic avenues for investigating Alzheimer's disease pathology . The piperazine moiety is a common pharmacophore that can improve water solubility and allow for structural modifications to fine-tune potency and selectivity, making this compound a versatile intermediate for SAR (Structure-Activity Relationship) studies . Beyond its sigma receptor activity, the 4,5,6,7-tetrahydro-1H-indazole scaffold has also been identified as a potent inhibitor of CDK2/cyclin complexes, which are key regulators of the cell cycle . This indicates that derivatives of this core structure may have additional research applications in oncology and as tools for studying cell cycle regulation. This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C12H20N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h13H,1-9H2,(H,14,15)

InChI Key

YYBVKPVIGNBNBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CCNCC3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with commercially available cyclic ketones such as cyclohexanone derivatives or related spiro compounds. A common starting material is 1,4-dioxaspiro[4.5]decan-8-one , which undergoes acylation and subsequent cyclization to form the tetrahydroindazole core.

Formation of the Tetrahydro-1H-indazole Core

  • Acylation : The ketone starting material is acylated using diethyl oxalate in the presence of lithium diisopropylamide (LDA) at low temperature (−78 °C) to yield a keto-ester intermediate with yields around 68%.
  • Cyclization : Treatment of the keto-ester with hydrazine derivatives (e.g., propylhydrazine) leads to ring closure forming the tetrahydroindazole skeleton with yields up to 82%.
  • Ester Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to give the corresponding acid intermediate (yield ~84%).

Alternative Routes via Protected Piperazines

To improve selectivity and yields, protected piperazines such as ethyl or tert-butyl piperazine-1-carboxylates are employed. These protect the piperazine nitrogen during alkylation steps and are later deprotected to afford the free piperazine moiety.

Detailed Synthetic Procedures and Yields

Representative Synthetic Scheme (Adapted from Iyamu et al., 2019)

Step Reagents/Conditions Product Yield (%)
1 1,4-dioxaspiro[4.5]decan-8-one + LDA, diethyl oxalate, −78 °C Keto-ester intermediate 68
2 Propylhydrazine, cyclization Tetrahydroindazole core 82
3 Hydrolysis (acid or base) Acid intermediate 84
4 Coupling with piperazine + coupling agent Amide intermediate Variable
5 Reductive amination with piperazine Final compound Variable

Piperazine Alkylation via Protected Intermediates

Step Reagents/Conditions Product Yield (%)
1 4-(1H-indol-3-yl)butanoic acid → ethyl 4-(1H-indol-3-yl)butanoyl carbonate (with ethyl chloroformate, triethylamine) Activated carbonate intermediate -
2 Reaction with ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate Protected piperazine derivatives 69 (ethyl), 11 (tert-butyl)
3 Hydrolysis of protected piperazines Free piperazine derivative High yields

Mechanistic and Practical Considerations

  • The use of lithium diisopropylamide (LDA) at low temperature is critical for selective acylation without side reactions.
  • Hydrazine derivatives are versatile for ring closure but require controlled conditions to avoid overreaction or polymerization.
  • Reductive amination conditions must be optimized to prevent over-reduction or incomplete conversion; additives such as aluminum chloride can improve yields.
  • Protecting groups on piperazine nitrogen atoms enhance regioselectivity and prevent side reactions during alkylation.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Typical Yield Range
Acylation + Cyclization + Hydrolysis + Amide Coupling + Reductive Amination LDA, diethyl oxalate, hydrazine, piperazine, coupling agents Straightforward, modular approach Multiple steps, variable yields 60–85% per step
Alkylation via Protected Piperazines Ethyl chloroformate, protected piperazines (ethyl or tert-butyl carbamates) Improved selectivity and yields Additional protection/deprotection steps 11–69% (intermediates), high (final)
Direct reductive amination of ketone intermediates Ketone, piperazine, reducing agents (e.g., NaBH3CN) Efficient installation of piperazinylmethyl group Sensitive to reaction conditions Variable (up to 67%)

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

  • Structure : Replaces the piperazinylmethyl group with a piperidinyl substituent and an ethyl group at position 1.
  • Properties : The piperidine ring (a single nitrogen atom) reduces basicity compared to piperazine. The ethyl group may enhance lipophilicity.

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

  • Structure : Substitutes the piperazinylmethyl group with a chlorine atom.
  • Synthesis : Prepared via microwave-assisted reaction of 4,5,6,7-tetrahydro-1H-indazol-3-one with trichlorophosphate, yielding 96% purity .
  • Properties : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions.
  • Applications : Likely serves as an intermediate for further functionalization (e.g., cross-coupling reactions).

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • Structure : Features a nitroaryl group at position 1 and a trifluoromethyl group at position 3.
  • Properties : The nitro group enhances electron deficiency, while the trifluoromethyl group improves metabolic stability.

Functional Group Comparisons

Piperazine vs. Piperidine Derivatives

  • Piperazinylmethyl (Target Compound) :
    • Basicity : pKa ~9.8 (piperazine’s secondary amine), enabling protonation at physiological pH.
    • Coordination Chemistry : Dual nitrogen sites facilitate metal binding, as seen in related tetrahydroindazole-Cu(II)/Co(II)/Ag(I) complexes with antimicrobial activity .
  • Piperidinyl (1-Ethyl-3-(piperidin-2-yl)-...) :
    • Basicity : Lower (pKa ~11.3 for piperidine), reducing solubility in acidic environments.
    • Applications : Less versatile in metal coordination but may improve membrane permeability due to increased lipophilicity .

Chloromethyl vs. Trifluoromethyl Derivatives

  • 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Reactivity: Chloromethyl group allows nucleophilic substitution (e.g., with amines or thiols) for further derivatization . Safety: Limited toxicity data available, but chlorinated compounds often require careful handling.
  • 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
    • Stability : CF3 group resists metabolic degradation, enhancing pharmacokinetics.
    • Applications : Tested as an alcohol dehydrogenase inhibitor, with inhibitory potency influenced by substituent size and hydrophobicity .

Medicinal Chemistry

  • Comparisons :
    • Antimicrobial Activity : Copper(II) complexes of tetrahydroindazole derivatives exhibit moderate-to-strong activity against E. coli and S. aureus .
    • Enzyme Inhibition : 4,5,6,7-Tetrahydro-1H-indazole derivatives show inhibitory effects on alcohol dehydrogenase, with potency modulated by substituents (e.g., CF3 > Cl) .

Corrosion Inhibition

  • Menthone Derivatives (e.g., 7-isopropyl-4-methyl-...)
    • Mechanism : Adsorb onto mild steel surfaces via heteroatoms (N, O), forming protective layers in acidic environments.
    • Performance : Langmuir adsorption isotherm behavior with inhibition efficiencies up to 90% at 328 K .
  • Target Compound: No direct data, but the piperazinyl group’s basicity could enhance adsorption via protonation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes to form the indazole core, followed by piperazinomethylation using reagents like piperazine and formaldehyde. Key steps include:

  • Indazole formation : Cyclocondensation of cyclohexanone derivatives with hydrazine at 80–100°C in ethanol .
  • Piperazinomethylation : Alkylation of the indazole nitrogen with chloromethyl piperazine under basic conditions (e.g., K₂CO₃) in DMF at 60°C .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control minimize by-products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., methylene group adjacent to piperazine at δ 3.5–4.0 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated for C₁₂H₂₀N₄: 220.1695) and detects impurities .
  • FT-IR : Identifies N-H stretching (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the solubility profile of this compound impact its use in biological assays?

  • Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Pre-formulation strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility for in vitro assays .
  • Co-solvents : Use 10% DMSO in PBS for cell-based studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Core modifications : Compare analogs with varying substituents (e.g., 3-butyl vs. 3-carboxylic acid) to assess hydrophobicity and hydrogen-bonding effects .
  • Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to study steric/electronic impacts on target binding .
  • Biological assays : Use enzyme inhibition (e.g., kinase assays) and cellular viability tests (e.g., MTT assays) to quantify potency .

Q. How to resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodology :

  • Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolic stability : Evaluate compound stability in cell lysates vs. buffer systems using LC-MS to identify metabolic degradation .
  • Membrane permeability : Measure logP values (e.g., experimental logP ≈ 2.5) and perform Caco-2 assays to assess passive diffusion vs. efflux .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., serotonin receptors) to identify key interactions (e.g., piperazine-π stacking) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory efficacy .

Q. How to address regioselectivity challenges during functionalization of the indazole core?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution to the 5-position .
  • Metal catalysis : Use Pd-catalyzed C-H activation for selective halogenation (e.g., 3-bromo derivatives) .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C for kinetic products vs. reflux for thermodynamic) .

Q. What orthogonal analytical approaches validate compound purity and identity in complex matrices?

  • Methodology :

  • HPLC-DAD/ELSD : Combine UV (254 nm) and evaporative light scattering detection to quantify impurities ≤0.1% .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., N1 vs. N2 alkylation) using single-crystal structures .
  • Tandem MS/MS : Fragment ions (e.g., m/z 220 → 178) confirm structural integrity in biological samples .

Q. How to design enantioselective syntheses for chiral derivatives of this compound?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .
  • Asymmetric catalysis : Employ Ru-BINAP catalysts for hydrogenation of tetrahydroindazole precursors (ee >90%) .
  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol = 80:20) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.